![molecular formula C13H20O4 B1530528 Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate CAS No. 942999-92-0](/img/structure/B1530528.png)
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
Übersicht
Beschreibung
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is an organic compound that belongs to the class of cycloaliphatic compounds and has a dicarboxylate structure . It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is C13H20O4 . Its InChI code is 1S/C13H20O4/c1-16-10(14)12-4-3-5-13(8-6-12,9-7-12)11(15)17-2/h3-9H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is 240.3 . It is a solid at room temperature . The storage temperature is 28°C .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
- The conformation of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has been analyzed through NMR spectroscopy, revealing a predominant chair-boat conformation with distinctly flattened rings. This structural analysis is critical for understanding the chemical behavior and potential applications of the compound in various fields (Peters, Toorn, & Bekkum, 1975).
Synthesis of Novel Derivatives
- Research has focused on the synthesis of new derivatives of this compound, such as trisubstituted bicyclo[3.3.1]nonane derivatives. These derivatives have potential applications in various chemical reactions and could be crucial in developing new materials or pharmaceuticals (Klaić, Veljković, & Mlinarić-Majerski, 2002).
Entry into Tricyclo[3.3.0.0] Octane Skeleton
- The synthesis of dimethyl tricyclo[3.3.0.0]octane-1,5-dicarboxylate from dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate provides a new route into the tricyclo[3.3.0.0] octane skeleton. This advancement offers a novel approach to synthesizing complex organic structures, which can have significant implications in organic chemistry and material science (Camps et al., 1987).
Copolyester Synthesis
- The compound has been used in the synthesis of cyclic diester-based aliphatic copolyesters. These materials are of interest due to their potential applications in biodegradable plastics, offering an environmentally friendly alternative to traditional plastics (Liu & Turner, 2010).
Photochemical Reactions
- Studies on the photochemical reactions of bicyclo[3,3,1]nona-3,7-diene-2,6-diones, which include derivatives of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate, have expanded the understanding of photochemical processes. This research is essential for the development of photoresponsive materials and applications in photodynamic therapy (Knott & Mellor, 1972).
Synthesis of Antiprotozoal Compounds
- The synthesis of 2-azabicyclo[3.2.2]nonanes from derivatives of dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has shown promising results in developing antiprotozoal drugs. This research is vital for discovering new treatments for diseases caused by protozoan parasites (Seebacher et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-16-10(14)12-4-3-5-13(8-6-12,9-7-12)11(15)17-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFWKSMCATFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



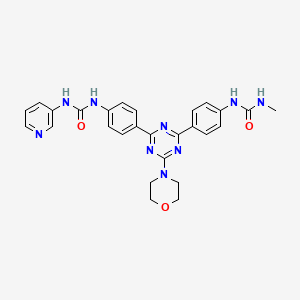
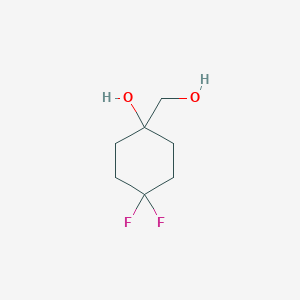
![6-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1530447.png)
![3-[(6-Nitroquinazolin-4-yl)amino]propane-1,2-diol](/img/structure/B1530451.png)
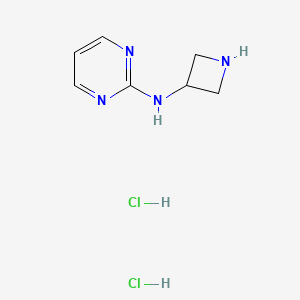
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B1530454.png)
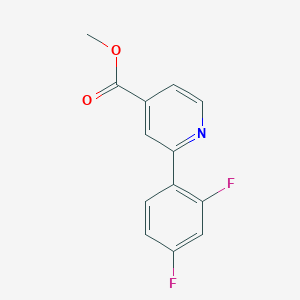
![4-Amino-2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyra]](/img/structure/B1530457.png)
![7-Chloro-2-iodofuro[3,2-b]pyridine](/img/structure/B1530458.png)
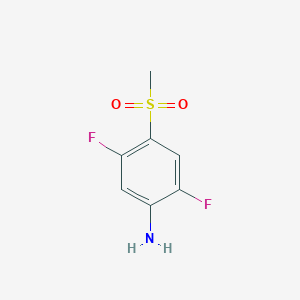
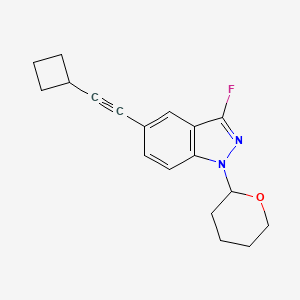
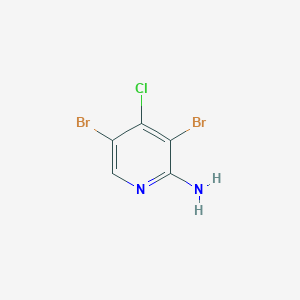
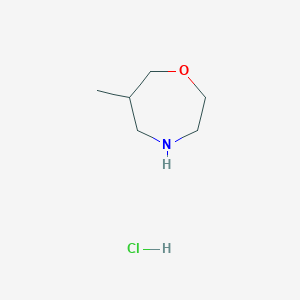
![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)